4-Chloro-thiamethoxam
Description
Properties
Molecular Formula |
C₈H₉Cl₂N₅O₃S |
|---|---|
Molecular Weight |
326.16 |
Synonyms |
(E)-N-(3-((2,4-dichlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization Research
Advanced Synthetic Routes for Thiamethoxam (B1682794) Production
The synthesis of thiamethoxam has been a subject of extensive research, aiming to improve efficiency and yield. nih.gov The most common route involves the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole (B1198619). google.comgoogleapis.com This process is typically conducted in the presence of a base, a phase transfer catalyst, and a suitable solvent system. google.com
Optimization of Reaction Conditions and Yield Enhancement Studies
Interactive Data Table: Thiamethoxam Synthesis Optimization
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Solvent System | Dimethylformamide (DMF) | Yield >90%, Purity up to 98% | google.com |
| Base | Potassium Carbonate | Optimal for alkylation steps | znaturforsch.com |
| Starting Material | S-methyl-N-nitro-isothiourea | Overall yield of 62% | znaturforsch.com |
| Intermediate Stability | 2-chloro-5-chloromethyl thiazole | Critical for high yield | google.com |
Role of Precursors and Intermediates in Thiamethoxam Synthesis
The synthesis of thiamethoxam relies on several key precursors and intermediates. A common pathway begins with the treatment of S-Methyl-N-nitro-isothiourea with methylamine (B109427) to produce N-methyl nitroguanidine. wikipedia.org This intermediate then undergoes a Mannich reaction with formaldehyde (B43269) in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane. wikipedia.org The final step is the N-alkylation of this heterocycle with a thiazole derivative. wikipedia.org
An alternative route involves the preparation of the intermediate 2-chloro-5-chloromethyl thiazole. google.com Traditionally, this intermediate is produced through a diazotization and chlorination reaction of 2-amino-5-methylthiazole (B129938) at low temperatures, which requires significant energy for cooling. google.com A newer, more energy-efficient method has been developed that allows for the preparation of this intermediate at room temperature. google.com The final condensation reaction of 2-chloro-5-chloromethyl thiazole with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine then yields thiamethoxam. google.com
Design and Synthesis of Thiamethoxam Analogues and Derivatives
The exploration of thiamethoxam analogues and derivatives has been a fertile area of research, driven by the desire to discover new insecticidal compounds with improved properties. researchgate.net These studies often involve modifications to various parts of the thiamethoxam molecule, including the pharmacophore and the heterocyclic rings. znaturforsch.comresearchgate.net
Structure-Activity Relationship (SAR) Investigations in Thiamethoxam Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact insecticidal efficacy. nih.gov In the development of thiamethoxam, it was discovered that replacing the 6-chloro-3-pyridyl group of a lead compound with a 2-chloro-5-thiazolyl moiety significantly increased activity against chewing insects. nih.gov Furthermore, the introduction of a methyl group as a pharmacophore substituent enhanced activity against sucking pests. nih.gov
The potency of thiamethoxam derivatives is highly dependent on the electronic properties of the pharmacophore. znaturforsch.com For instance, replacing the nitroimino group with a cyanoimino moiety leads to a clear decrease in activity. znaturforsch.com Similarly, derivatives where the nitroimino group is replaced by urea (B33335) or thiourea (B124793) functionalities are found to be inactive. znaturforsch.com Activity is generally observed only when the functional group at the C-4 position is strongly electron-withdrawing and possesses a hydrogen-accepting head, such as in the N-NO2 and N-CN groups. znaturforsch.com
Interactive Data Table: SAR in Thiamethoxam Derivatives
| Modification | Impact on Activity | Target Pest | Reference |
|---|---|---|---|
| Replacement of 6-chloro-3-pyridyl with 2-chloro-5-thiazolyl | Strong increase | Chewing insects | nih.gov |
| Introduction of a methyl group at the pharmacophore | Increased activity | Sucking pests | nih.gov |
| Replacement of nitroimino with cyanoimino | Diminished activity | General | znaturforsch.com |
| Replacement of nitroimino with urea or thiourea | Inactive | General | znaturforsch.com |
Exploration of Novel Thiamethoxam-Inspired Insecticidal Chemotypes
Research into thiamethoxam has inspired the development of novel insecticidal chemotypes. One area of exploration has been the synthesis of fluorescent derivatives of thiamethoxam. nih.gov These studies aim to create new tools for investigating the mode of action of neonicotinoids on insect nicotinic acetylcholine (B1216132) receptors. nih.gov While these fluorescent derivatives have shown some toxicity to insects, their efficacy is generally lower than that of the parent thiamethoxam molecule. nih.gov Another innovative approach involves the use of nanotechnology to enhance the insecticidal activity of thiamethoxam. nih.gov For example, the synthesis of a nanocomposite of thiamethoxam with zinc oxide (ZnO) nanoparticles has been shown to synergistically increase its efficacy against certain pests. nih.gov
Impurity Profiling and Characterization in Thiamethoxam Production
The identification and characterization of impurities in thiamethoxam production are critical for ensuring the quality and safety of the final product. a-z.lu Various analytical techniques, such as high-resolution mass spectrometry, are employed to elucidate the structure of these impurities. a-z.luresearchgate.net
In one study, four impurities in a thiamethoxam sample were identified: two byproducts, TMX-OCH3 and TMX-Cl (4-Chloro-thiamethoxam), and two metabolites, clothianidin and TMX-urea. a-z.lu The presence of this compound as an impurity suggests that chlorination can occur during the synthesis process, likely due to side reactions involving the chlorine-containing precursors.
The impurity profile of thiamethoxam can vary depending on the synthetic route used. fao.org For instance, a comparison of thiamethoxam produced by different manufacturers revealed differences in their impurity profiles, with some impurities being present in one product but not the other, even when a similar synthetic route was employed. fao.org This highlights the importance of rigorous quality control and impurity profiling for each specific manufacturing process.
Identification of Byproducts and Mechanistic Insights into Their Formationresearchgate.net
The synthesis of thiamethoxam, a complex second-generation neonicotinoid insecticide, involves multi-step chemical reactions that can lead to the formation of structurally related impurities. nih.gov The characterization of these byproducts is critical for ensuring the purity of the final product. One of the primary synthesis routes involves the reaction between 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole. googleapis.com Variations in reaction conditions, raw material purity, and side reactions can result in the generation of several impurities.
Research utilizing high-resolution mass spectrometry has been instrumental in identifying key byproducts in technical-grade thiamethoxam. nih.gov Among the identified impurities are two significant byproducts, this compound (TMX-Cl) and methoxy-thiamethoxam (TMX-OCH3), alongside metabolites such as clothianidin and a urea derivative. nih.gov
The formation of this compound (TMX-Cl) is proposed to occur due to the presence of an isomeric impurity in a key starting material. The precursor, 2-chloro-5-(chloromethyl)thiazole, can contain its isomer, 4-chloro-5-(chloromethyl)thiazole (B12970423). If this isomeric impurity is present, it can react with the 3-methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine intermediate in the same manner as the primary reactant, leading to the formation of the corresponding TMX-Cl byproduct. nih.gov
Similarly, the TMX-OCH3 byproduct is believed to originate from a reaction with methanol (B129727). If methanol is present as a solvent or impurity during the synthesis or purification stages, it can react with a precursor, leading to the substitution and formation of the methoxy (B1213986) derivative. nih.gov
Below is a table summarizing the byproducts identified in thiamethoxam synthesis.
| Identified Byproduct | Common Name/Abbreviation | Proposed Origin |
| This compound | TMX-Cl | Reaction with isomeric impurity 4-chloro-5-(chloromethyl)thiazole nih.gov |
| Methoxy-thiamethoxam | TMX-OCH3 | Reaction with methanol present as a solvent or impurity nih.gov |
| Clothianidin | - | A known metabolite of thiamethoxam nih.gov |
| Thiamethoxam-urea | TMX-urea | A known metabolite of thiamethoxam nih.gov |
Analytical Strategies for Thiamethoxam Impurity Quantification
Accurate quantification of impurities such as this compound is essential for quality control in the manufacturing of thiamethoxam. Several analytical techniques have been developed and validated for the determination of thiamethoxam and its related impurities in technical materials and formulated products. fao.org
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted method for this purpose. fao.orgcipac.org This technique offers the necessary selectivity and sensitivity to separate and quantify the main component from its structurally similar byproducts. The method is validated for specificity, linearity, precision, and accuracy to ensure reliable results. fao.org
Liquid Chromatography-Mass Spectrometry (LC/MS) provides even greater specificity and lower detection limits, making it a powerful tool for both identifying and quantifying trace-level impurities. nih.govepa.gov LC/MS methods are particularly useful for characterizing unknown impurities and for validating the results obtained from more routine HPLC-UV methods. nih.govresearchgate.net
Key parameters for a typical HPLC-UV method used for the analysis of thiamethoxam and its impurities are detailed in the table below.
| Parameter | Description | Source(s) |
| Chromatograph | High-Performance Liquid Chromatograph | cipac.orgasianpubs.org |
| Detector | UV or Photodiode Array (PDA) Detector | asianpubs.orgnih.gov |
| Column | Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) | asianpubs.orgscielo.br |
| Mobile Phase | A mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid. (e.g., Acetonitrile/Water 60:40) | cipac.orgnih.govscielo.br |
| Flow Rate | Typically in the range of 0.8 - 1.0 mL/min | asianpubs.orgscielo.br |
| Detection Wavelength | 230 nm or 254 nm | cipac.orgasianpubs.org |
| Quantification | External standard calibration using a certified reference standard | cipac.org |
| Limit of Quantification (LOQ) | Method-dependent, can be as low as 0.01 to 0.05 mg/kg for residue analysis, indicating high sensitivity. | asianpubs.orgnih.gov |
These analytical strategies enable manufacturers and regulatory bodies to monitor and control the levels of impurities like this compound, ensuring the quality and consistency of the final thiamethoxam product. fao.org
Environmental Fate and Transport Dynamics of Thiamethoxam
Degradation Pathways in Environmental Matrices
Thiamethoxam's persistence and transformation in the environment are governed by a combination of abiotic and biotic processes. Its degradation pathways vary significantly across different environmental compartments, including soil and water, and are influenced by factors such as sunlight, pH, and microbial activity.
Photolytic Transformation Processes
Photolysis, or degradation by light, is a significant transformation process for thiamethoxam (B1682794), particularly in aqueous environments. nih.gov When exposed to UV radiation in water, thiamethoxam degrades continuously, though studies indicate it is not completely mineralized but rather converted into various other compounds. nih.gov The total organic carbon (TOC) content in solutions may remain constant during this period, confirming the transformation into intermediate products rather than a complete breakdown to CO2 and water. nih.gov
One study identified several emergent ions during this process, suggesting the formation of multiple degradation products. nih.gov In an aqueous photolysis study using radiolabeled thiamethoxam in a pH 5 buffer solution, volatile fractions accounted for a significant portion (up to 56.76%) of the total dose in irradiated samples, compared to less than 0.08% in non-irradiated controls. nih.gov These volatile compounds were identified as a mixture of carbonyl sulfide (B99878) (COS) and isocyanic acid (CONH). nih.gov Soil photolysis is considered a less substantial route of dissipation, with half-lives ranging from 80 to 97 days in irradiated soil. epa.gov
Hydrolytic Stability and pH Influence
The hydrolytic degradation of thiamethoxam is highly dependent on the pH of the surrounding medium. The compound is comparatively stable in neutral and acidic buffer solutions but hydrolyzes readily in alkaline conditions. nih.govresearchgate.net The degradation follows first-order reaction rate kinetics. nih.govresearchgate.net
Studies have shown that a more acidic pH can lead to greater degradation when the compound is also exposed to UV radiation. mdpi.com One study observed the highest degradation percentage (82.12%) at pH 5 under solar radiation, followed by pH 3 (77.41%), while neutral (pH 7) and basic (pH 9) conditions showed lower degradation percentages of 71.95% and 67.17%, respectively. mdpi.com However, in the absence of light, hydrolysis is significantly slower in acidic and neutral environments compared to alkaline ones. researchgate.net The persistence is lowest at pH 9. researchgate.net Different hydrolysis products are formed under alkaline versus acidic conditions. nih.govresearchgate.net
| pH | Half-life (Days) | Reference |
|---|---|---|
| 4.0 | 13.9 | researchgate.net |
| 7.0 | 29.2 | researchgate.net |
| 9.2 | 2.04 | researchgate.net |
Microbial Biodegradation Mechanisms and Involved Microorganisms
Microbial activity is a primary driver of thiamethoxam degradation in the environment. microbiologyjournal.org Various microorganisms have demonstrated the ability to use thiamethoxam as a source of carbon, nitrogen, or sulfur, or to degrade it through co-metabolism. nih.govresearcher.life
Several bacterial and fungal species capable of biotransforming thiamethoxam have been identified, including:
Labrys portucalensis F11 nih.govmdpi.com
Bacillus aerophilus phytojournal.com
Acinetobacter sp. microbiologyjournal.org
Enterobacter sp. microbiologyjournal.org
Bacillus sp. microbiologyjournal.org
Pseudomonas sp. 1G frontiersin.org
Stenotrophomonas maltophilia nih.gov
Ensifer adhaerens nih.govfrontiersin.org
Phanerochaete chrysosporium nih.gov
Phanerochaete sp. Th1 researchgate.netdthujs.vn
The efficiency of biodegradation can be enhanced in the presence of a supplementary carbon source. For instance, L. portucalensis F11 removed over 90% of thiamethoxam in just 3 days with the addition of sodium acetate. nih.govnih.gov Similarly, Pseudomonas sp. 1G degraded 70% of the insecticide in 14 days when glucose was added. nih.gov
Thiamethoxam is expected to be persistent in terrestrial environments, with degradation rates varying based on oxygen availability and other soil conditions. epa.gov In aerobic soil metabolism studies, the half-life of thiamethoxam can range from approximately 80 to 300 days. fao.org Other studies report a wider range of 34.3 to 464 days under aerobic soil conditions. epa.gov The degradation rate is influenced by temperature and moisture, with higher levels of either increasing the rate of disappearance. fao.org
Under anaerobic soil conditions, thiamethoxam's half-life ranges from 45.6 to 118 days. epa.gov In aquatic environments, the compound is less persistent. The half-life in aerobic aquatic metabolism studies ranges from 16.2 to 35.1 days, while in anaerobic aquatic environments, it ranges from 20.7 to 28.6 days. epa.gov
A major degradate formed under both aerobic and anaerobic soil conditions is clothianidin. fao.orgnih.govepa.gov Other significant soil metabolites include CGA 355190 and NOA 407475, the latter of which is identified under rice paddy conditions. fao.org
| Condition | Matrix | Half-life (Days) | Reference |
|---|---|---|---|
| Aerobic | Soil | 34.3 - 464 | epa.gov |
| Anaerobic | Soil | 45.6 - 118 | epa.gov |
| Aerobic | Aquatic System | 16.2 - 35.1 | epa.gov |
| Anaerobic | Aquatic System | 20.7 - 28.6 | epa.gov |
| Photolysis | Soil | 80 - 97 | epa.gov |
The microbial transformation of thiamethoxam proceeds through several key metabolic pathways. Based on the identification of intermediate metabolites, the main proposed degradation routes are nitro reduction, oxadiazine ring cleavage, and dechlorination. nih.govresearcher.lifenih.gov
The nitroreduction pathway is a major process in the microbial transformation of thiamethoxam. nih.govfrontiersin.org This pathway involves the transformation of the N-nitroimino group (=N-NO2) to form major metabolites such as nitrosoguanidine, amino-guanidine, desnitro/guanidine, and urea (B33335) metabolites. nih.govfrontiersin.org
In a study using Labrys portucalensis F11, twelve distinct metabolites were identified, outlining a detailed degradation sequence. nih.govnih.govresearchgate.net Key steps in this proposed pathway include:
Cleavage of the oxadiazine ring , converting thiamethoxam into clothianidin. ucp.pt
Denitrification (loss of the –NO2 group) from clothianidin. ucp.pt
Demethylation reactions at various stages. ucp.pt
Hydroxylation at the chlorine-substituted site. ucp.pt
Transformation of the nitroimino moiety to a urea compound. ucp.pt
Mobility and Leaching Behavior in Soil Systems
Thiamethoxam exhibits properties that suggest a high potential for mobility and leaching in soil. Its high water solubility (4100 mg/L) and low capacity to sorb onto soil particles contribute to its movement through the soil profile. epa.govucp.ptmdpi.com
Laboratory studies have demonstrated that thiamethoxam has a significant potential to leach, particularly under conditions of heavy rainfall. nih.govresearchgate.net In one leaching experiment, 66-79% of the applied thiamethoxam was recovered from the leachate after the soil column was irrigated with water equivalent to 65 cm of rainfall, with no residues detected in the soil itself. nih.govresearchgate.net
The persistence and mobility of thiamethoxam are also strongly influenced by soil moisture content. Longer persistence is observed under dry conditions, with dissipation becoming faster as moisture levels increase to field capacity and submerged conditions. nih.govresearchgate.net Soil type also plays a role; studies have shown that thiamethoxam is more mobile in sandy soil compared to loam and clay. mdpi.com
| Moisture Regime | Half-life (Days) | Reference |
|---|---|---|
| Dry Conditions | 200.7 - 301.0 | nih.govresearchgate.net |
| Field Capacity Moisture | 91.2 - 94.1 | nih.govresearchgate.net |
| Submerged Conditions | 46.3 - 75.3 | nih.govresearchgate.net |
Factors Influencing Thiamethoxam Adsorption and Desorption
The adsorption and desorption behavior of thiamethoxam in soil is a critical determinant of its mobility and potential for leaching into groundwater. Several factors, including soil composition, organic matter content, and temperature, significantly influence these processes.
Research indicates that the sorption of thiamethoxam is primarily governed by the soil's organic carbon (OC) content. Generally, higher OC levels lead to increased adsorption. The mineral composition of the soil, particularly the clay content, also plays a crucial role in the adsorption process. For instance, one study found that the amount of thiamethoxam adsorbed was highest in sandy-loam soil, followed by clay and silty-clay soils.
Temperature is another significant factor affecting thiamethoxam's interaction with soil particles. Studies have shown that the amount of thiamethoxam adsorbed and desorbed by soils is significantly influenced by temperature. In one study, the average amount of adsorbed thiamethoxam on various soil types, including clay loam, clay, sandy loam, sandy clay loam, and loamy sand, was higher at 50˚C compared to 25˚C, with the exception of sand soil. The Freundlich model has been found to be a good fit for describing the adsorption and desorption isotherms of thiamethoxam on various soils.
The desorption of thiamethoxam is often partially irreversible, which indicates its potential for persistence in the soil. The desorption process is also influenced by soil type, with one study showing that desorption increased in the order of sandy-loam < clay < silty-clay, which is the opposite of the observed adsorption order. In silty-clay soil, over 90% of the adsorbed thiamethoxam was desorbed, suggesting a looser retention on this particular soil type.
The high water solubility (4100 mg L⁻¹) and generally low soil sorption coefficient (Koc) of thiamethoxam contribute to its potential for leaching. This low adsorption potential increases the risk of water contamination, a process that is also influenced by edaphoclimatic conditions.
Adsorption of Thiamethoxam on Different Soil Types at 50°C
| Soil Type | Average Adsorbed Thiamethoxam (µg g soil⁻¹) |
|---|---|
| Clay Loam | 13.129 |
| Clay | 14.611 |
| Sandy Loam | 12.305 |
| Sandy Clay Loam | 6.812 |
| Loamy Sand | 6.943 |
Transport Modeling and Predictive Environmental Distribution
Due to its high water solubility and low potential for adsorption in many soil types, thiamethoxam is considered to have a high potential for mobility. This mobility raises concerns about its potential to leach into groundwater and be transported into surface water bodies through runoff.
Modeling studies are essential tools for predicting the environmental distribution of thiamethoxam. These models integrate data on the compound's physicochemical properties, such as its water solubility and soil sorption coefficients, with environmental factors like soil type, rainfall patterns, and agricultural practices.
The main pathways for thiamethoxam to enter aquatic environments are through spray drift and runoff. The high water solubility of thiamethoxam facilitates its transport in the dissolved phase with runoff water. Leaching experiments conducted in laboratory settings have demonstrated the potential for significant downward movement of thiamethoxam through the soil profile, especially under conditions of heavy rainfall. One such study found that with the equivalent of 65 cm of rainfall, 66-79% of the applied thiamethoxam was recovered in the leachate, with no residues detected in the soil column itself.
Field studies have confirmed the presence of thiamethoxam in both groundwater and surface water in agricultural regions. For example, in Minnesota, thiamethoxam has been detected in groundwater at levels up to 1.365 parts per billion (ppb) and in surface water at up to 0.223 ppb. While these levels are below the EPA's benchmark values, they still indicate the potential for environmental contamination.
Persistence and Residue Dynamics in Various Agro-ecosystems
The persistence of thiamethoxam in the environment is a complex issue, with its degradation rate being influenced by a multitude of factors including soil type, moisture content, temperature, and microbial activity.
Half-life Determination in Soil and Water Systems
The half-life of thiamethoxam can vary significantly across different environmental compartments. In soil, reported half-life values show a wide range, reflecting the diverse conditions under which studies have been conducted.
Soil: Laboratory studies have reported soil degradation half-lives (DT50) for thiamethoxam ranging from 34 to 353 days. Some studies have shown even wider ranges, from 6.3 to 301.0 days depending on the specific conditions. The persistence of thiamethoxam in soil is notably affected by moisture levels. For instance, one study found that under dry conditions, the half-life ranged from 200.7 to 301.0 days, while at field capacity moisture, it was 91.2 to 94.1 days, and under submerged conditions, it was 46.3 to 75.3 days.
Field studies generally report shorter half-lives for thiamethoxam compared to laboratory studies. Field DT50 values have been reported to range from 7 to 109 days. In European field trials, the geometric mean DT50 was found to be 31.2 days. Studies in other regions have reported even faster dissipation, with half-lives of 1.81 days in Egypt and 12.0–19.1 days in China. In a study on two different soil types, the half-life of thiamethoxam ranged from 15.0 to 18.8 days in silty clay loam and 20.1 to 21.5 days in loam soil.
Microbial activity is a key driver of thiamethoxam degradation in soil. The presence of certain bacteria, such as Bacillus aerophilus, has been shown to significantly accelerate the breakdown of thiamethoxam. In one study, the half-life of thiamethoxam in soil amended with this bacterium was 11.15 to 12.54 days, compared to 33.44 to 37.63 days in unamended soil.
Water: In aquatic environments, thiamethoxam tends to degrade more rapidly than in soil. The half-life of thiamethoxam in the water column of outdoor mesocosms was determined to be 6.2 days. Aquatic half-lives under aerobic conditions have been reported to be between 16.2 and 35.1 days. In paddy water, dissipation half-lives of 11.6 days and 17.2 days have been observed in studies conducted in Arkansas and Louisiana, respectively.
Half-life of Thiamethoxam in Different Environmental Compartments
| Environmental Compartment | Half-life (Days) | Conditions |
|---|---|---|
| Soil (Laboratory) | 34 - 353 | Varying conditions |
| Soil (Field) | 7 - 109 | Varying locations |
| Silty Clay Loam Soil | 15.0 - 18.8 | Field conditions |
| Loam Soil | 20.1 - 21.5 | Field conditions |
| Water (Mesocosm) | 6.2 | Outdoor mesocosm |
| Paddy Water | 11.6 - 17.2 | Field conditions |
Accumulation and Dissipation Patterns in Plant Matrices
As a systemic insecticide, thiamethoxam is taken up by plants and distributed throughout their tissues. The accumulation and subsequent dissipation of thiamethoxam residues in plants are important for understanding potential exposure to non-target organisms and for ensuring food safety.
The dissipation of thiamethoxam in plant tissues generally follows first-order kinetics. The half-life of thiamethoxam in plants can vary depending on the plant species, the part of the plant analyzed, and the application method.
In a study on tomatoes, the half-life of thiamethoxam in fruits was found to be 4 days, with 82 to 87% of the insecticide dissipating within 10 days. Another study on tomatoes reported half-lives of 2.91 days in fruits and 3.15 days in leaves. In chilli plants, the calculated half-life of thiamethoxam was 4.49 days.
The method of application can also influence the accumulation and distribution of thiamethoxam in plants. When applied as a seed treatment, thiamethoxam is absorbed by the roots of the growing plant and translocated to other parts of the plant. Foliar spray applications lead to direct deposition on the leaves and other aerial parts of the plant.
A study on peach trees found that after foliar spraying, the initial concentrations of thiamethoxam were higher in the leaves than in the peaches. The dissipation of thiamethoxam in both peaches and leaves followed first-order kinetics. The study also noted that thiamethoxam can be metabolized to clothianidin within the plant tissues.
The uptake and accumulation of pesticides in plants can be influenced by various factors, including the plant's growth stage, root activity, temperature, and soil type. For example, one study suggested that smaller, actively growing trees may have higher levels of thiamethoxam in their leaf tissue compared to larger trees.
Half-life of Thiamethoxam in Different Plant Matrices
| Plant | Plant Part | Half-life (Days) |
|---|---|---|
| Tomato | Fruit | 4 |
| Tomato | Fruit | 2.91 |
| Tomato | Leaves | 3.15 |
| Chilli | Fruit | 4.49 |
Biotransformation and Metabolic Pathways in Biological Systems
Metabolism of Thiamethoxam (B1682794) in Target Organisms (Insects)
In insects, thiamethoxam itself shows a surprisingly low affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary target site for neonicotinoids. researchgate.netresearchgate.net Its potent insecticidal effects are the result of its rapid metabolic conversion into other, more active compounds. researchgate.net
The primary enzymes responsible for the metabolism of thiamethoxam in insects belong to the cytochrome P450 (P450) superfamily of monooxygenases. mdpi.com These enzymes are crucial for detoxifying a wide range of foreign compounds, but in the case of thiamethoxam, they are also involved in its bioactivation. myspecies.info Studies have identified several specific P450 genes that are overexpressed in insect strains resistant to thiamethoxam, indicating their role in its metabolism. For example, in the whitefly Bemisia tabaci, genes such as CYP6EM1, CYP4G68, and CYP6DB3 have been linked to thiamethoxam resistance through enhanced detoxification. mdpi.comnih.govresearchgate.net An in vitro metabolism assay revealed that the CYP6EM1 enzyme can directly metabolize 15.60% of thiamethoxam. nih.gov Similarly, metabolic studies showed that CYP6DB3 can metabolize 24.41% of the related neonicotinoid imidacloprid (B1192907), suggesting a similar role in thiamethoxam metabolism. researchgate.net
Table 1: Cytochrome P450 Enzymes Implicated in Thiamethoxam Metabolism in Insects
| Enzyme/Gene | Insect Species | Role | Reference |
| CYP6EM1 | Bemisia tabaci (Whitefly) | Confers resistance via detoxification metabolism. | nih.gov |
| CYP4G68 | Bemisia tabaci (Whitefly) | Expression is upregulated after exposure to thiamethoxam. | mdpi.com |
| CYP6DB3 | Bemisia tabaci (Whitefly) | Plays a role in resistance to thiamethoxam. | researchgate.net |
The most significant metabolic conversion of thiamethoxam in both insects and plants is its transformation into clothianidin. researchgate.netresearchgate.netmdpi.com Thiamethoxam acts as a precursor, or pro-insecticide, which is cleaved to form the open-chain and highly active clothianidin. researchgate.net Pharmacokinetic studies in lepidopteran larvae demonstrated that orally applied thiamethoxam is rapidly metabolized to clothianidin. researchgate.net
Unlike thiamethoxam, clothianidin exhibits a high binding affinity for insect nAChRs (with I50 values around 1 nM), comparable to other potent neonicotinoids like imidacloprid. researchgate.net This high affinity means clothianidin is a powerful agonist of the nAChRs, leading to the overstimulation of the insect's central nervous system, which results in paralysis and death. researchgate.netwikipedia.orgnih.gov The conversion to clothianidin is therefore considered a crucial step for the insecticidal action of thiamethoxam. researchgate.netnih.gov Another metabolite, the N-desmethylated derivative of thiamethoxam, also shows an increased affinity to nAChRs. researchgate.net
Metabolic Fate in Non-Target Organisms (e.g., Plants, Soil Biota)
Thiamethoxam is a systemic insecticide, meaning it is readily absorbed by plants and transported throughout their tissues. wikipedia.org This characteristic leads to its metabolism within the plant and its potential interaction with soil microorganisms.
Similar to insects, the primary metabolite of thiamethoxam found in plants is clothianidin. researchgate.netmdpi.com Studies on cotton, soybean, tomato, rice, and peach trees have consistently identified clothianidin as a major metabolic product following thiamethoxam application. researchgate.netresearchgate.netunl.edufao.orgnih.gov In soybean plants grown from thiamethoxam-treated seeds, clothianidin was the only residue consistently detected above the method detection limit in floral and vegetative tissues. unl.edu In peach trees, after root irrigation, thiamethoxam was absorbed and transported to the leaves, where the concentration of clothianidin was found to be higher than that of the parent compound, particularly in new leaves. nih.gov
Other metabolites have also been identified in various plant tissues. In tomatoes, metabolism of thiamethoxam led to the formation of a urea (B33335) derivative, a nitroso product, and nitroguanidine. researchgate.net In rice, at maturity, the major identified metabolites in the grain were CGA 322704 (clothianidin) and N-methylurea. fao.org
Table 2: Identified Metabolites of Thiamethoxam in Various Plant Species
| Plant | Metabolites Identified | Reference |
| Cotton | Clothianidin | researchgate.net |
| Tomato | Clothianidin, Urea derivative, Nitroso product, Nitroguanidine | researchgate.net |
| Soybean | Clothianidin | unl.edu |
| Rice | Clothianidin (CGA 322704), N-methylurea | fao.org |
| Peach | Clothianidin | nih.govnih.gov |
| Maize | Clothianidin (CGA 322704), NOA 421275 | fao.org |
The rate and extent of thiamethoxam metabolism can vary depending on the plant species, the specific tissue, and the developmental stage. In a study on tomatoes, significant differences were observed between whole plants, callus cultures, and cell suspension cultures. researchgate.net The cell suspension culture produced eight metabolites, whereas only four were found in the callus and one in the whole plant under aseptic conditions. researchgate.net Furthermore, the degradation was much faster in the cell suspension culture, with maximum metabolite formation within 72 hours, compared to 10 days in whole plants. researchgate.net
In maize, parent thiamethoxam was the major residue component in whole tops and grain, while the metabolite NOA 421275 was the major component in forage and fodder. fao.org In a study comparing new and old leaves of peach trees, accumulated thiamethoxam and clothianidin were found in higher concentrations in the new leaves. nih.gov This indicates that the distribution and metabolism of the compound are dynamic processes influenced by plant physiology and growth.
Influence of Environmental Factors on Thiamethoxam Biotransformation Rates
The biotransformation and degradation of thiamethoxam in the environment, particularly in soil, are influenced by a range of abiotic and biotic factors. Soil microorganisms play a significant role in its breakdown. Bacteria such as Pseudomonas sp. 1G and Labrys portucalensis F11 have been shown to degrade thiamethoxam into various metabolites, including nitrosoguanidine, desnitro, and urea derivatives. nih.govresearchgate.netnih.gov The presence of a supplementary carbon source can significantly accelerate this microbial degradation. nih.govresearchgate.net
Environmental conditions such as temperature, pH, and soil moisture also affect the persistence of thiamethoxam. Its half-life in aerobic soil ranges from 80 to 300 days, with higher temperatures and moisture levels increasing the rate of degradation. fao.org The compound is more stable at neutral (pH 7) and acidic (pH 5) conditions and more labile at alkaline pH. phytojournal.com Photodegradation can also contribute to its breakdown, with sunlight significantly increasing the degradation rate, especially when not adsorbed to soil particles. researchgate.net
Table 3: Influence of Environmental Factors on Thiamethoxam Degradation
| Factor | Influence | Details | Reference |
| Microorganisms | Increased Degradation | Bacteria (Pseudomonas sp., Labrys portucalensis) and fungi can metabolize thiamethoxam. | nih.govresearchgate.netnih.govresearchgate.net |
| Temperature | Increased Degradation | Higher temperatures accelerate the rate of disappearance in soil. | fao.org |
| Soil Moisture | Increased Degradation | Higher moisture levels increase the rate of disappearance in soil. | fao.org |
| pH | Variable | More stable at pH 5 and 7; hydrolytically more labile at pH 9. | phytojournal.com |
| Sunlight (UVB) | Increased Degradation | Photodegradation significantly reduces half-life, especially in the absence of soil. | researchgate.net |
Molecular and Cellular Mechanisms of Thiamethoxam Action on Target Organisms
Neurophysiological Effects on Insect Central Nervous System
The binding of thiamethoxam (B1682794) to nAChRs in the insect central nervous system (CNS) triggers a cascade of neurophysiological events. guidechem.com The initial agonistic action leads to a state of hyperexcitation, manifesting as tremors, uncoordinated movement, and convulsions in the insect. plos.org This is a direct consequence of the uncontrolled firing of neurons. nih.gov
As the exposure continues, the persistent depolarization of the neurons can lead to a state of paralysis. guidechem.comwikipedia.org This occurs because the continuous stimulation eventually leads to the inactivation of voltage-gated sodium channels, which are essential for the propagation of action potentials. The blockage of nAChRs at higher concentrations also contributes to this paralytic effect. plos.org Ultimately, the disruption of essential functions controlled by the CNS, such as feeding, movement, and respiration, leads to the death of the insect. wikipedia.org
Sublethal exposure to thiamethoxam can also have significant neurophysiological consequences. Studies on Aphis gossypii (melon aphid) have shown that sublethal doses can lead to an upregulation of genes related to neural function, suggesting an initial hyperexcitation of neurons. mdpi.com
Comparative Analysis of Thiamethoxam's Mechanism with Other Neonicotinoids
Thiamethoxam belongs to the thianicotinyl subclass of neonicotinoids. nih.gov While all neonicotinoids share the same primary target—the insect nAChR—there are subtle differences in their chemical structures and, consequently, their interactions with the receptor.
A key point of comparison is the pro-drug nature of thiamethoxam. Unlike first-generation neonicotinoids such as imidacloprid (B1192907), which are active in their original form, thiamethoxam's insecticidal activity is significantly enhanced by its metabolic conversion to clothianidin. iscientific.orgnih.gov This metabolic activation is an important distinguishing feature.
The following table provides a comparative overview of key features of thiamethoxam and other selected neonicotinoids:
| Feature | Thiamethoxam | Imidacloprid | Clothianidin |
| Chemical Subclass | Thianicotinyl | Chloro-pyridinyl | Thianicotinyl |
| Pro-drug | Yes (metabolized to clothianidin) | No | No |
| Relative nAChR Binding Affinity | Low | High | High |
| Primary Mode of Action | nAChR agonist | nAChR agonist | nAChR agonist |
Molecular Modeling and Computational Simulations of Receptor-Ligand Interactions
Molecular modeling and computational simulations are valuable tools for understanding the interactions between insecticides and their target receptors at an atomic level. These studies can help to elucidate the specific binding modes and identify key amino acid residues involved in the interaction.
Molecular docking studies have been conducted to investigate the binding of thiamethoxam to acetylcholine (B1216132) binding protein (AChBP), a soluble protein that is a structural and functional homolog of the extracellular ligand-binding domain of nAChRs. ekb.egresearchgate.net These studies have shown that thiamethoxam can fit into the binding pocket of AChBP, with a binding energy that is comparable to or even better than that of imidacloprid in some models. ekb.egresearchgate.net
These simulations suggest that the binding of neonicotinoids to nAChRs is stabilized by a network of interactions, including hydrogen bonds and π-π stacking interactions with aromatic amino acid residues in the binding site. nih.gov For example, the nitro group of neonicotinoids is thought to form important hydrogen bonds with residues in the receptor. nih.gov The chlorothiazolyl moiety of thiamethoxam is also crucial for its interaction with the receptor. researchgate.net
Computational studies have also been used to investigate the selective action of neonicotinoids on insect versus vertebrate nAChRs. nih.gov These models can help to explain why these compounds bind with much higher affinity to insect receptors.
Ecological Impact Assessments on Non Target Biota and Ecosystem Components
Effects on Pollinator Populations (e.g., Bees)
Thiamethoxam (B1682794) has been shown to have detrimental effects on pollinators, particularly honey bees (Apis mellifera) and bumblebees (Bombus terrestris). biochemjournal.comresearchgate.net As systemic insecticides, neonicotinoids like Thiamethoxam are absorbed and translocated throughout the plant, leading to their presence in pollen and nectar, which are primary food sources for bees. plos.orgnih.gov
Exposure to sublethal, field-realistic concentrations of Thiamethoxam can lead to a range of adverse effects on bee health and colony viability, even when not immediately lethal. nih.gov
Research has demonstrated that Thiamethoxam exposure impairs the foraging efficiency and navigational abilities of bees. biochemjournal.com This leads to reduced collection of pollen and nectar, which are vital resources for the colony's sustenance and growth. biochemjournal.com Studies have recorded significant reductions in pollen and nectar storage in colonies treated with Thiamethoxam. biochemjournal.com Furthermore, the insecticide can alter bee behavior, causing hyperactivity, increased instances of falling, trembling, and other abnormal movements. nih.govucsd.edu
Reproductive success is also significantly compromised. In honey bee queens, exposure during development has been linked to a reduction in stored spermatozoa and decreased sperm viability. nih.gov For drones, sublethal exposure can reduce sperm viability by as much as 39% and impair mating flights, thereby lowering their reproductive success. nih.gov In queenless bumblebee micro-colonies, higher concentrations of Thiamethoxam delayed the initiation of nest building, reduced the number of eggs laid, and prevented the production of larvae. researchgate.net
Developmental toxicity is another critical concern. Larvae exposed to Thiamethoxam may experience retarded growth, reduced feeding responses, and atypical progression through developmental stages. nih.govfrontiersin.org In honey bee colonies, exposure has resulted in prolonged larval and pupal periods, reduced larval and pupal weights, and decreased fecundity of the queen, as measured by the number of eggs laid. biochemjournal.com
Table 1: Summary of Sublethal Effects of Thiamethoxam on Bees
| Affected Parameter | Observed Effect | Species | Source(s) |
|---|---|---|---|
| Foraging & Behavior | Impaired efficiency, reduced pollen/nectar collection, decreased decision times, increased abnormal movements. | Honey Bee (Apis mellifera) | biochemjournal.comucsd.edu |
| Reproduction (Queens) | Reduced stored spermatozoa and sperm viability. | Honey Bee (Apis mellifera) | nih.gov |
| Reproduction (Drones) | Reduced sperm viability (~39%) and impaired mating behaviors. | Honey Bee (Apis mellifera) | nih.gov |
| Colony Development | Delayed nest building, fewer eggs laid, no larvae produced at higher concentrations. | Bumblebee (Bombus terrestris) | researchgate.net |
| Larval Development | Prolonged larval/pupal periods, reduced body weight, atypical development. | Honey Bee (Apis mellifera) | biochemjournal.comfrontiersin.org |
| Physiology | Damage to midgut tissue structure, induced oxidative stress. | Stingless Bee (Partamona helleri), Chinese Honey Bee (Apis cerana) | nih.govnih.gov |
The primary pathway of exposure for pollinators is the consumption of contaminated nectar and pollen from crops grown from Thiamethoxam-treated seeds or sprayed with the insecticide. nih.govnih.gov The systemic nature of the compound ensures its distribution throughout the plant's tissues, including its flowers. nih.gov
Studies measuring residue levels have confirmed the presence of Thiamethoxam in the pollen and nectar collected by foraging bees.
In maize, median residues of Thiamethoxam in pollen collected by bees ranged from 1 to 7 µg/kg. plos.orgnih.gov
In oilseed rape, median residues in pollen were between <1 and 3.5 µg/kg, and in nectar, they ranged from 0.65 to 2.4 µg/kg. plos.orgnih.gov
One study on squash crops found that in-furrow applications of Thiamethoxam resulted in the highest and most frequent concentrations in nectar (mean of 6.58 ppb) and pollen (mean of 13.8 ppb). nih.gov
These residue levels are considered field-realistic and are within the range that has been shown to cause sublethal effects in laboratory studies. plos.orgnih.gov While some long-term field studies have concluded a low risk to honey bee colonies from these exposure levels, others highlight significant negative impacts, indicating that risk characterization remains a complex issue. plos.orgnih.gov The European Food Safety Authority (EFSA) has identified high risks to bees from exposure via dust drift, pollen, and nectar. europa.eu
Impacts on Aquatic Invertebrates and Microorganisms
Due to its high water solubility, Thiamethoxam can enter aquatic ecosystems through surface runoff from treated fields, spray drift, and leaching into groundwater. researchgate.netsciencepublishinggroup.comrfb.it Its presence in surface waters raises concerns about its potential impact on non-target aquatic organisms. tandfonline.comnih.gov
Toxicity studies reveal that the sensitivity of aquatic organisms to Thiamethoxam varies significantly across different taxonomic groups. researchgate.netsciencepublishinggroup.com
Insects : Aquatic insects are generally the most sensitive group, with most acute median effect concentrations (EC50) below 1 mg/L. nih.govresearchgate.net The mayfly, in particular, has shown high sensitivity. publications.gc.ca
Crustaceans : Certain crustaceans, such as Asellus aquaticus and Ostracoda, exhibit a sensitivity similar to that of insects. nih.govresearchgate.net However, toxicity varies, with some studies showing high susceptibility in certain species. researchgate.netsciencepublishinggroup.com
Fish and Primary Producers : Fish and aquatic primary producers (algae and macrophytes) are the least sensitive organisms. nih.govresearchgate.net Acute LC50/EC50 values for these groups are typically ≥80 mg/L, which is well above current environmental exposure concentrations. tandfonline.comnih.gov
Chronic exposure to lower concentrations of Thiamethoxam can lead to deleterious effects, including inhibited growth, altered behavior, and reduced reproductive success in susceptible species. researchgate.netsciencepublishinggroup.com The most sensitive chronic response recorded was for the midge Chironomus riparius, with a 30-day no-observed-effect concentration (NOEC) for emergence of 0.01 mg/L. nih.gov For the embryo and larvae of the Banded Gourami fish, exposure led to decreased hatching success and survival, with a 96-hour LC50 for one-day-old larvae of 0.27 mg/L. nih.gov
Table 2: Acute and Chronic Toxicity of Thiamethoxam to Select Aquatic Species
| Organism Group | Species | Endpoint | Value (mg/L) | Source(s) |
|---|---|---|---|---|
| Fish | Banded Gourami (Trichogaster fasciata) - Larvae | 96-h LC50 | 0.27 | nih.gov |
| Fish | General | Acute LC50/EC50 | ≥80 | nih.govresearchgate.net |
| Aquatic Insect | Midge (Chironomus riparius) | 30-d NOEC (emergence) | 0.01 | nih.gov |
| Aquatic Insect | General | Acute EC50 | <1 | nih.govresearchgate.net |
| Crustacean | Asellus aquaticus | Acute EC50 | <1 | nih.govresearchgate.net |
| Mollusc | General | EC50 | ≥100 | nih.gov |
For instance, exposure to neonicotinoids has been shown to adversely affect scraper biomass (invertebrates that feed on algae), which can indirectly impact the biomass of primary producers like chlorophyll (B73375) a. nih.gov Such changes in community composition and trophic dynamics can impair the health and function of stream ecosystems. nih.gov Chronic exposure to Thiamethoxam can lead to a decline in the abundance and diversity of sensitive invertebrate species, fundamentally altering the ecosystem's structure. researchgate.netpublications.gc.ca
Influence on Soil Microbial Communities and Enzyme Activities
When Thiamethoxam is applied to soil or as a seed treatment, it directly interacts with soil microorganisms, which are essential for maintaining soil health and fertility. iaea.orgresearchgate.net
Studies have shown that Thiamethoxam can cause short-term changes to the soil bacterial community. iaea.orgresearchgate.net It can significantly affect bacterial abundance, reduce microbial diversity, and alter the community structure. researchgate.net For example, exposure to Thiamethoxam has been observed to decrease the relative abundance of phyla such as Gemmatimonadetes while increasing the abundance of others like Chloroflexi and Nitrospirae. researchgate.netnih.gov The populations of some beneficial plant growth-promoting rhizosphere bacteria (e.g., Actinobacteria) may be reduced, while pollutant-degrading bacteria (e.g., Firmicutes) may increase. iaea.orgresearchgate.net
The impact on microbial communities can also affect their functional potential. nih.gov While many metabolic processes may not be significantly altered, the gene abundance for key processes can change. iaea.org Thiamethoxam treatment has been found to significantly increase the abundance of biodegradation genes (BDGs) and pesticide degradation genes (PDGs), including those for cytochrome P450. iaea.orgresearchgate.net
The effect of Thiamethoxam on carbon metabolism in soil appears to be dose-dependent. Low levels of exposure have been shown to increase the utilization of various carbon sources by the microbial community, whereas middle and high exposure levels tend to decrease it. nih.gov Similarly, low exposure can increase community diversity, while higher concentrations can lead to a decrease. nih.gov The degradation of Thiamethoxam in soil is influenced by microbial activity, with half-life values varying widely from weeks to months depending on laboratory or field conditions. rfb.itnih.govresearchgate.nethawaii.gov
Quantitative and Qualitative Changes in Microbial Populations
Thiamethoxam, upon entering the soil environment, can induce significant alterations in the resident microbial communities, affecting both their population size and composition. The extent of these changes is often dependent on the concentration of the insecticide and the duration of exposure.
Beyond quantitative reductions, Thiamethoxam also triggers qualitative shifts in the structure of the soil bacterial community. nih.gov Short-term exposure can lead to a reduction in microbial diversity. nih.govresearchgate.net Specific microbial phyla exhibit differential sensitivity to the compound. An increase in the relative abundances of Chloroflexi and Nitrospirae has been observed in treated soils, while Gemmatimonadetes and OD1 phyla have shown a decrease under most exposure conditions. nih.gov Furthermore, Thiamethoxam can selectively impact functional groups of bacteria, leading to a reduction in some plant growth-promoting rhizobacteria, such as those belonging to the phylum Actinobacteria, while populations of certain pollutant-degrading bacteria, like those in the phylum Firmicutes, may increase. nih.govresearchgate.net
The effect on microbial diversity can be complex; some studies suggest that low exposure levels of Thiamethoxam might paradoxically increase community diversity, whereas medium and high exposure levels result in a decrease. nih.govresearchgate.net These structural changes can disrupt the delicate balance of the soil microbiome, with potential long-term consequences for soil health and ecosystem stability.
Table 1: Effects of Thiamethoxam on Soil Microbial Populations
| Microbial Parameter | Observed Effect | Concentration/Condition | Source |
|---|---|---|---|
| Microbial Colony Forming Units (CFU/g soil) | Significant decrease | 0.20%, 0.40%, 0.80% concentrations | jetir.org |
| Bacterial Abundance & Diversity | Reduced in the short term | Not specified | nih.govresearchgate.net |
| Community Diversity | Increased at low exposure, decreased at medium/high exposure | 0.02 mg/kg vs 0.2-2.0 mg/kg | nih.govresearchgate.net |
| Actinobacteria (PGPR) | Population reduced | Not specified | nih.gov |
| Firmicutes (Pollutant-degrading) | Population increased | Not specified | nih.gov |
| Gemmatimonadetes & OD1 phyla | Relative abundance decreased | Most exposed conditions | nih.gov |
| Chloroflexi & Nitrospirae phyla | Relative abundance increased | Most exposed conditions | nih.gov |
Effects on Biogeochemical Cycles and Nutrient Transformations in Soil
The functional capacity of soil, particularly its ability to cycle essential nutrients, is intrinsically linked to the health of its microbial communities. Thiamethoxam can interfere with these crucial biogeochemical processes by affecting the activity of key soil enzymes that mediate nutrient transformations.
Table 2: Effects of Thiamethoxam on Soil Enzymes and Nutrient Cycling
| Enzyme/Process | Observed Effect | Source |
|---|---|---|
| Nitrate Reductase | Significant decrease in activity | jetir.org |
| Dehydrogenase | Increased activity | jetir.org |
| Urease & Phosphatase | Inhibited activity | nih.gov |
| Carbon Metabolism | Increased at low exposure, decreased at high exposure | nih.gov |
| Nitrogen Metabolism | Mostly increased functional potential | nih.gov |
| Ammonification, Nitrification, Denitrification | Hampered | nih.gov |
Interactions with Non-Target Terrestrial Arthropods (excluding beneficial insects directly involved in pest control)
Thiamethoxam's insecticidal properties are not limited to pest species; it also poses a risk to a range of non-target terrestrial arthropods that play important roles in the ecosystem, such as decomposition and soil aeration. This section excludes beneficial insects that are natural enemies of pests and focuses on other non-target arthropods.
Soil-dwelling invertebrates, such as earthworms and springtails (Collembola), are particularly vulnerable to Thiamethoxam exposure. nih.gov For the springtail Folsomia candida, a standard test organism in soil ecotoxicology, Thiamethoxam has been shown to be toxic to reproduction, with an IC50 (the concentration causing 50% inhibition) of 0.36 mg/kg dry soil. researchgate.net
Earthworms also exhibit sensitivity to this insecticide. While studies on the survival of the earthworm Eisenia andrei showed no acute toxicity, sublethal effects on reproduction were significant, with an EC50 (the concentration causing a 50% effect) of 3.0 mg/kg dry soil. researchgate.net Other research on the earthworm Eisenia fetida has demonstrated that exposure to Thiamethoxam can inhibit growth and induce oxidative stress. nih.gov These sublethal effects can have profound implications for the long-term health and viability of earthworm populations.
In contrast, some soil arthropods appear to be less susceptible. For example, no adverse effects were observed on the mite Oppia nitens at concentrations up to 92 mg/kg dry soil. researchgate.net However, broader studies have indicated that Thiamethoxam can lead to reductions in the populations of springtails, mites, and Myriapoda (e.g., centipedes and millipedes). vetdergikafkas.org
Table 3: Toxicity of Thiamethoxam to Non-Target Terrestrial Arthropods
| Organism | Species | Endpoint | Toxicity Value (mg/kg dry soil) | Source |
|---|---|---|---|---|
| Springtail | Folsomia candida | Reproduction (IC50) | 0.36 | researchgate.net |
| Earthworm | Eisenia andrei | Reproduction (EC50) | 3.0 | researchgate.net |
| Earthworm | Eisenia andrei | Survival (LC50) | >1000 | researchgate.net |
| Earthworm | Eisenia fetida | Growth inhibition, oxidative stress | Not specified | nih.gov |
| Mite | Oppia nitens | Reproduction | No adverse effects at ≥ 92 | researchgate.net |
Insect Resistance Development and Management Strategies for Thiamethoxam
Mechanisms of Resistance in Pest Populations
Insects have evolved sophisticated mechanisms to counteract the toxic effects of insecticides like thiamethoxam (B1682794). The two primary methods of resistance are modifications at the insecticide's target site and enhanced metabolic detoxification. ucl.ac.uk
Thiamethoxam functions by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system, leading to uncontrolled nerve firing, paralysis, and death. nih.gov However, genetic mutations can alter the structure of these receptors, reducing their affinity for thiamethoxam. This "target-site insensitivity" means that the insecticide can no longer bind effectively, rendering it less toxic to the insect.
One identified mutation associated with neonicotinoid resistance is the Y151S point mutation in the nAChR β1 subunit. researchgate.net This specific change has been shown to significantly decrease the binding affinity of neonicotinoids, while having minimal impact on the normal function of the receptor. researchgate.net Research has identified several amino acid residues within the insect nAChR subunits that are crucial for the selective binding of neonicotinoid insecticides; mutations in these areas can contribute to resistance. researchgate.net While target-site resistance to neonicotinoids has been identified, it is considered less common than metabolic resistance. ucl.ac.uk
A more prevalent mechanism of resistance is the enhanced metabolic detoxification of the insecticide. ucl.ac.uk This involves enzymes within the insect's body breaking down the toxic compound into less harmful substances before it can reach its target site. A key group of enzymes involved in this process is the cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net
In resistant insect populations, the genes encoding these P450 enzymes are often overexpressed, leading to a higher concentration of the detoxifying enzymes. myspecies.info This increased enzymatic activity allows the insect to metabolize thiamethoxam more rapidly and efficiently, preventing a lethal dose from accumulating. For example, the overexpression of the P450 gene CYP6EM1 has been shown to confer resistance to thiamethoxam in the whitefly Bemisia tabaci. researchgate.net This overexpression can be a result of genetic changes such as gene amplification or mutations in the regulatory regions of the P450 genes. myspecies.inforesearchgate.net Enhanced P450 activity is a common mechanism of resistance across various insect species and is a significant factor in the development of cross-resistance, where resistance to one insecticide confers resistance to other, chemically similar compounds. nih.gov
Monitoring and Detection of Thiamethoxam Resistance in Field Populations
Effective resistance management relies on the timely detection of resistance in pest populations. Various monitoring techniques are employed to assess the susceptibility of insects to thiamethoxam in agricultural settings.
Bioassays are a common method for resistance monitoring. These tests involve exposing field-collected insect populations to different concentrations of thiamethoxam and measuring the mortality rate. The results are often used to calculate a lethal dose (LD50), which is the dose required to kill 50% of the test population. turkiyeparazitolderg.org By comparing the LD50 of a field population to that of a known susceptible population, a resistance ratio (RR) can be determined. An RR significantly greater than 1 indicates the presence of resistance. For instance, studies on house fly (Musca domestica) populations in Turkey have used bioassays to reveal high levels of resistance to thiamethoxam, with some strains showing resistance ratios of over 18.5-fold. nih.govresearchgate.net
The glass vial bioassay is a user-friendly method that has been adapted for rapid detection of insecticide resistance in various insect species. frontiersin.org This method provides a relatively quick assessment of resistance levels and can be developed into diagnostic kits for field use. frontiersin.org
Below is a table summarizing findings from a resistance monitoring study on house flies in Turkey, illustrating the variability in resistance levels between different locations.
| Location (Source of Population) | LD50 (g a.i./m²) | Resistance Ratio (RR) | Resistance Level |
| Gaziantep (Solid Waste Area) | 0.72 | - | - |
| Ankara (Solid Waste Area) | 9.35 | - | - |
| Samsun (Animal Shelter) | 0.37 | - | - |
| Denizli (Animal Shelter) | 21800 | - | Very High |
| Reference Susceptible Strain | 0.02 | 1 | Susceptible |
Data adapted from studies on Musca domestica in Turkey. nih.govresearchgate.net Note: Resistance Ratios are calculated by dividing the population's LD50 by the susceptible strain's LD50. All field strains tested showed at least an 18.5-fold resistance. nih.govresearchgate.net
Strategies for Resistance Mitigation and Sustainable Use
To combat the development of insecticide resistance, a multi-faceted approach is necessary. Strategies focus on reducing the selection pressure for resistance and utilizing a combination of control methods.
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. epa.gov IPM programs use current information on pest life cycles and their interaction with the environment to manage pest damage by the most economical means and with the least possible hazard to people, property, and the environment. epa.gov
Key components of an IPM program include:
Monitoring and Setting Action Thresholds: Regularly scouting for pests and establishing economic thresholds—the point at which pest populations require control action to prevent economic loss. epa.govtaylorandfrancis.com
Prevention: Employing cultural methods such as crop rotation, selecting pest-resistant crop varieties, and maintaining beneficial insect habitats to prevent pests from becoming a threat. epa.govumn.edu
Control: Utilizing a variety of control methods, including biological controls (natural enemies), mechanical controls (traps), and the judicious use of pesticides as a last resort. taylorandfrancis.comnih.gov
By incorporating these diverse tactics, IPM reduces the reliance on a single insecticide, thereby decreasing the selection pressure that drives resistance. modares.ac.ir The adoption of IPM strategies has been shown to significantly reduce pest incidence and the number of insecticidal applications. modares.ac.ir
A cornerstone of chemical-based resistance management is the rotation of insecticides with different modes of action (MoA). growertalks.com The Insecticide Resistance Action Committee (IRAC) classifies insecticides into groups based on their MoA. Thiamethoxam belongs to Group 4A. epa.gov To delay resistance, it is recommended to rotate applications of a Group 4A insecticide with effective products from different MoA groups. epa.govksu.edu This strategy prevents successive generations of a pest from being exposed to the same selection pressure. growertalks.com
The timing of these rotations is critical and should ideally be based on the pest's life cycle, with the goal of exposing each new generation to a different MoA. ksu.edu In addition to rotation, using tank-mixtures or premixes of insecticides from different MoA groups can also be an effective strategy. epa.gov This approach makes it more difficult for pests to develop resistance to multiple modes of action simultaneously. nih.gov However, it is crucial that both products in a mixture are effective against the target pest and are used at their labeled rates. epa.gov
Advanced Analytical Methodologies for Thiamethoxam Detection and Quantification
Chromatographic Techniques for Trace Residue Analysis
Chromatography is the cornerstone of pesticide residue analysis, providing the high separation efficiency required to isolate target analytes from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most widely employed techniques for Thiamethoxam (B1682794) determination. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for analyzing Thiamethoxam, which is a polar and thermally labile compound. When coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD), HPLC offers reliable quantification. The selection of chromatographic conditions, such as the mobile phase composition, column type, and detector wavelength, is critical for achieving optimal separation and sensitivity.
Several studies have developed and validated HPLC-UV/DAD methods for Thiamethoxam analysis in diverse matrices like soil, cotton, tomatoes, and honey. oup.comasianpubs.orgcabidigitallibrary.org For instance, a method for detecting Thiamethoxam in cotton leaves and soil utilized a C18 column with a mobile phase of acetonitrile (B52724) and 1% formic acid, setting the detection wavelength at 255 nm. oup.comnih.gov Another method for tomato analysis employed a mobile phase of methanol (B129727) and water with UV detection at 254 nm. asianpubs.org The choice of wavelength is based on the UV absorbance profile of Thiamethoxam, which typically shows maximum absorbance around 254 nm. These methods are valued for their simplicity and cost-effectiveness. pnrjournal.com
Interactive Table 8.1: Examples of HPLC-UV/DAD Conditions for Thiamethoxam Analysis
| Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detector Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Cotton Leaves & Soil | C18 | Acetonitrile–1% formic acid (30:70) | 0.2 | 255 | 24.65 | oup.com |
| Tomato | C18 (250 mm × 4.6 mm, 5µm) | Methanol/water (25:75) | 1.0 | 254 | 10.2 | asianpubs.org |
| Formulations | Luna C8 (250mm x 4.6mm, 5µ) | Methanol/Millipore water (60:40) | 0.6 | 254 | 2.6 | pnrjournal.com |
For higher sensitivity and selectivity, chromatographic systems are often coupled with mass spectrometry (MS). Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace-level quantification of Thiamethoxam and its metabolites, such as Clothianidin. fao.orgnih.gov This method offers excellent specificity by monitoring characteristic transitions from a precursor ion to a product ion, minimizing matrix interference. fao.orgepa.gov For Thiamethoxam, a common transition monitored is m/z 292 → 211. fao.org LC-MS/MS methods have been successfully validated for various matrices including wheat, soil, mushrooms, bananas, and mangoes, achieving low limits of quantification (LOQ), often at or below 0.01 mg/kg. fao.orgresearchgate.netthepharmajournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for Thiamethoxam due to the compound's polarity and thermal instability, which typically require a derivatization step. However, GC-MS/MS remains a powerful tool for comprehensive pesticide residue screening in food and environmental samples. mdpi.com
Interactive Table 8.2: Performance of Mass Spectrometry Methods for Thiamethoxam
| Technique | Matrix | Ionization Mode | MRM Transition (m/z) | LOQ | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Wheat & Soil | ESI+ | Not Specified | 0.01 mg/kg | nih.gov |
| LC-MS/MS | Button Mushroom | ESI+ | Not Specified | 0.01 µg/g | thepharmajournal.com |
| LC-MS/MS | Banana Fruit | ESI+ | Not Specified | 0.005 µg/g | nih.gov |
| LC-MS/MS | Mango | ESI+ | 292 → 211 | 0.1 mg/kg | fao.org |
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to efficiently extract Thiamethoxam from the sample matrix while removing interfering components that could compromise the analytical results.
The QuEChERS approach has become a standard for pesticide residue analysis in a wide range of food and agricultural matrices. oup.com This method typically involves an initial extraction of the sample with acetonitrile, followed by a partitioning step where salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and remove water. researchgate.netresearchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents such as Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols. nih.govresearchgate.netoup.com The QuEChERS method has been extensively validated for Thiamethoxam analysis in matrices such as wheat, tomatoes, mushrooms, and citrus. researchgate.netthepharmajournal.comresearchgate.netscielo.br
Solid Phase Extraction (SPE) is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. epa.gov For Thiamethoxam analysis, various SPE cartridges are employed, including C18, Pesticarb/NH₂, ENVI-Carb, and polymeric sorbents like Oasis HLB. asianpubs.orgepa.govnih.gov For instance, a method for analyzing Thiamethoxam in tomato used a Pesticarb/NH₂ SPE cartridge for purification. asianpubs.org In the analysis of environmental water samples, multiwalled carbon nanotubes have been used as a novel SPE sorbent, demonstrating high enrichment efficiency. researchgate.netnih.gov
Other advanced extraction techniques include Microwave-Assisted Extraction (MAE), which has been standardized for vegetable and soil samples using water as a green extraction solvent. nih.gov The recoveries obtained with MAE were comparable to conventional techniques but with reduced solvent consumption and extraction time. nih.gov
Development of Rapid Detection Systems
While chromatographic methods are highly accurate and reliable, they can be time-consuming and require sophisticated laboratory infrastructure. mdpi.comresearchgate.net This has driven the development of rapid detection systems for on-site screening and high-throughput analysis. These emerging technologies include biosensors and immunoassays.
Recent innovations include a smartphone-based molecularly imprinted electrochemical sensor for the rapid detection of Thiamethoxam residues. researchgate.net Another novel approach is a fluorescence biosensor that uses aptamer-linked upconversion nanoparticles and magnetic nanoparticles, enabling quantification in just 25 minutes with a detection limit as low as 0.08 ng·mL⁻¹. Furthermore, methods based on surface-enhanced Raman spectroscopy (SERS) using silver nanoparticles have shown high sensitivity for detecting Thiamethoxam on fruit surfaces. These rapid methods hold significant promise for complementing traditional chromatographic techniques, particularly for initial screening and monitoring purposes. mdpi.com
Electrochemical Sensors and Biosensors for Thiamethoxam
Electrochemical sensors and biosensors are emerging as powerful tools for the rapid and simple analysis of pesticide residues like thiamethoxam. researchgate.net These sensors offer a promising alternative to traditional chromatographic methods, which, while accurate, often require extensive sample preparation and expensive instrumentation. nih.gov
Electrochemical detection of thiamethoxam can be achieved using various techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netrsc.org The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials. For instance, a sensor based on a glassy carbon electrode modified with reduced graphene oxide and β‐cyclodextrin demonstrated a 630% increase in the detection response for thiamethoxam compared to a bare electrode. researchgate.net Another study utilized a composite of cobalt oxide nanoparticles and graphitic carbon nitride on a screen-printed carbon electrode (SPCE), achieving a low detection limit of 4.9 nM for thiamethoxam. nih.gov This sensor was successfully applied to detect thiamethoxam in food samples like potato and brown rice. nih.gov
Molecularly imprinted polymers (MIPs) are also being integrated into electrochemical sensors to create highly specific recognition sites for thiamethoxam. A smartphone-based electrochemical detection system using a molecularly imprinted sensor on a modified SPCE was developed for the rapid analysis of thiamethoxam residues in mango, cowpea, and water, with a detection limit of 0.5 μmol/L. nih.gov
The table below summarizes the performance of different electrochemical sensors for thiamethoxam detection.
| Sensor Type | Technique(s) | Limit of Detection (LOD) | Linear Range | Reference |
| Co3O4@g-C3N4 NC/SPCE | CV, DPV | 4.9 nM | 0.01-420 μM | nih.gov |
| Thiamethoxam-MIP/Au/rGO/SPCE | CV, DPV | 0.5 μmol/L | Not Specified | nih.gov |
| Ni-rGO/CPE | DPV | 3.96 ppm | 6-93 ppm | researchgate.net |
| GCE/rGO/β‐CD | Not Specified | Not Specified | Not Specified | researchgate.net |
This table is interactive. Users can sort and filter the data.
Immunoassays (e.g., ELISA) for High-Throughput Screening
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the high-throughput screening of thiamethoxam residues. nih.govtandfonline.com These methods are known for being rapid, inexpensive, and simple to perform. tandfonline.com
The development of specific antibodies is key to the performance of immunoassays. Both polyclonal and monoclonal antibodies against thiamethoxam have been produced. For instance, an indirect competitive ELISA (ic-ELISA) was developed using a monoclonal antibody with a half-maximal inhibitory concentration (IC50) of 0.87 ng/mL and a working range of 0.5–1.7 ng/mL for thiamethoxam detection in cucumbers. tandfonline.com Another ELISA method reported an IC50 of approximately 9.0 µg/L and a limit of detection of 0.1 µg/L. nih.gov
In addition to traditional ELISA formats, immunochromatographic strip (ICS) assays have been developed for rapid, on-site detection of thiamethoxam. tandfonline.comtandfonline.com These strips provide a visual result within minutes. One such assay demonstrated a visual limit of detection of 0.5 µg/L and a cutoff value of 2.0 µg/L for thiamethoxam in various fruit, vegetable, and water samples. tandfonline.com A semi-quantitative strip immunoassay using nanocolloidal gold-labeled monoclonal antibodies was also developed for the simultaneous detection of imidacloprid (B1192907) and thiamethoxam, with a visual detection limit of 2 ng/mL for thiamethoxam. nih.gov
The following table presents a comparison of different immunoassay formats for thiamethoxam detection.
| Immunoassay Type | Antibody Type | IC50 | Limit of Detection (LOD) | Application | Reference |
| ic-ELISA | Monoclonal | 0.87 ng/mL | Not Specified | Cucumbers | tandfonline.com |
| Indirect Competitive ELISA | Polyclonal | ~9.0 µg/L | 0.1 µg/L | Water | nih.gov |
| Immunochromatographic Strip (ICS) | Monoclonal | Not Applicable | 0.5 µg/L (visual) | Fruits, Vegetables, Water | tandfonline.com |
| Strip Immunoassay | Monoclonal | Not Applicable | 2 ng/mL (visual) | Agricultural Products | nih.gov |
This table is interactive. Users can sort and filter the data.
Validation and Quality Control Procedures in Thiamethoxam Residue Analysis
Method validation is a critical aspect of thiamethoxam residue analysis to ensure the reliability and accuracy of the results. Regulatory guidelines, such as those from the European Commission (SANTE), provide a framework for the validation of analytical methods for pesticide residues. nih.govthepharmajournal.com
Key parameters evaluated during method validation include:
Selectivity and Linearity : The ability of the method to differentiate the analyte from other components in the sample matrix and the linear relationship between the instrument response and the analyte concentration. nih.govthepharmajournal.comoup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govthepharmajournal.comoup.compnrjournal.com
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). nih.govoup.comscielo.brcabidigitallibrary.org
Matrix Effect : The influence of co-extracted components from the sample matrix on the analytical signal. nih.gov
For example, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS for the determination of thiamethoxam and its metabolites in wheat and soil was validated according to SANTE guidelines. nih.gov The study reported recoveries in the range of 81.22-98.14% and an LOQ of 0.01 mg/kg. nih.gov Similarly, an HPLC method for thiamethoxam in cotton leaves and soil showed recoveries between 82% and 97% with an LOQ of 0.05 mg/kg. oup.comnih.gov
Quality control procedures are implemented to ensure the ongoing performance of the analytical method. These procedures often involve the analysis of blank samples, spiked samples (for recovery checks), and certified reference materials (if available). thepharmajournal.comfao.orgfao.org The use of internal standards can also help to correct for variations in extraction efficiency and instrument response.
The table below provides an overview of validation parameters from different studies on thiamethoxam residue analysis.
| Analytical Method | Matrix | Recovery (%) | LOQ | RSD (%) | Reference |
| QuEChERS-LC-MS/MS | Wheat, Soil | 81.22-98.14 | 0.01 mg/kg | Not Specified | nih.gov |
| HPLC-PDA | Cotton Leaves, Soil | 82-97 | 0.05 mg/kg | Not Specified | oup.comnih.gov |
| LC-MS/MS | Mushroom | 89.30-116.37 | 0.01 µg/g | 3.38-9.97 | thepharmajournal.com |
| RP-HPLC | Not Specified | ~100 | 0.399 µg/ml | Not Specified | pnrjournal.com |
| HPLC-DAD | Tomato | Not Specified | Not Specified | <20 | scielo.br |
This table is interactive. Users can sort and filter the data.
Interactions of Thiamethoxam with Plant Physiology and Biostimulant Research
Modulation of Plant Stress Response Pathways
Thiamethoxam (B1682794) has been shown to affect how plants respond to various environmental stressors, including the presence of neighboring weeds, drought, and light conditions. nih.govcdnsciencepub.comcdnsciencepub.com Research indicates that seed treatment with thiamethoxam can lead to an improved stress response in plants. cdnsciencepub.com The molecular mechanisms involved are linked to genes associated with defense and stress responses. nih.gov
In maize, for instance, thiamethoxam treatment can alter the plant's reaction to stress induced by neighboring weeds, which is perceived through changes in the red to far-red (R:FR) light ratio. nih.govcdnsciencepub.com While low R:FR light conditions typically upregulate genes related to biotic and abiotic stress, thiamethoxam treatment can further modulate this response. nih.govcdnsciencepub.com Specifically, in the presence of weed-induced light stress, thiamethoxam-treated plants have been observed to engage genes in the jasmonic acid (JA) pathway and other stress-related response pathways. nih.govcdnsciencepub.com This interaction suggests that environmental conditions can be a determining factor in the expression of thiamethoxam's effects on plant stress tolerance. nih.govcdnsciencepub.com
Under drought stress, thiamethoxam has demonstrated the ability to mitigate negative effects. In potatoes, for example, its application led to a reduction in stress indicators like malondialdehyde (MDA) and proline content. mdpi.com The compound has been found to activate proteins related to stress resistance, helping plants maintain normal physiological metabolism under adverse conditions. mdpi.comresearchgate.net
Impact on Seed Germination and Plant Vigor
The application of thiamethoxam as a seed treatment has been linked to enhanced seedling vigor under various environmental stress conditions. researchgate.netnih.gov Studies have reported a range of positive effects on early plant development, although the impact on germination percentage itself can be variable.
In some cases, thiamethoxam has been shown to accelerate the germination of seeds, particularly under stressful conditions like water deficit in soybeans. researchgate.net In other studies, however, it did not significantly affect the germination percentage in crops like oil palm or cotton. semanticscholar.orgentomoljournal.com For certain forest tree species, such as Peltophorum dubium, thiamethoxam treatment resulted in a higher germination speed index. scielo.br
Beyond germination, a more consistent finding is the enhancement of plant vigor. This "vigor effect" manifests as improved root development, increased plant height, and greater biomass accumulation. frontiersin.orgnih.govgreencastonline.com For example, research on wheat showed that thiamethoxam influenced early growth by increasing root development. researchgate.net Similarly, in sugarcane, it has been associated with improved plant establishment and increased biomass. frontiersin.org In maize seedlings competing with weeds, thiamethoxam treatment enhanced vigor and helped overcome typical shade avoidance characteristics. researchgate.netnih.gov
Table 1: Effects of Thiamethoxam on Plant Growth Parameters Under Stress Conditions
| Crop | Stress Condition | Observed Positive Effects | Reference |
| Soybean | Drought | Accelerated germination | researchgate.net |
| Maize | Neighboring Weeds | Enhanced seedling vigor, reduced shade avoidance response | researchgate.netnih.gov |
| Potato | Drought | Increased root length, higher yield per plant | mdpi.com |
| Sugarcane | Drought | Mitigated stress effects, greater total plant weight, increased plant height | researchgate.net |
| Wheat | General | Enhanced root development, increased cold tolerance | researchgate.netcabidigitallibrary.org |
Physiological and Biochemical Mechanisms Underlying Biostimulant Effects
The biostimulant properties of thiamethoxam are rooted in its ability to influence key physiological and biochemical pathways within the plant. A central mechanism appears to be the modulation of oxidative stress. Environmental stressors, such as competition from weeds, can trigger an accumulation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), leading to cellular damage. researchgate.net
Thiamethoxam has been shown to activate scavenging genes, which reduces the buildup of H₂O₂ and subsequent lipid peroxidation. researchgate.netnih.gov This is evidenced by lower levels of malondialdehyde (MDA), a marker for oxidative damage, in thiamethoxam-treated plants under stress. mdpi.com The maintenance of total phenolic content and radical scavenging activity has also been attributed to these effects. researchgate.netnih.gov
Gene Expression Profiling in Thiamethoxam-Treated Plants
Gene expression studies have begun to unravel the molecular basis for thiamethoxam's influence on plant physiology. This research shows that thiamethoxam can alter the transcription of a wide range of genes, often in a manner that is dependent on environmental context and the plant's developmental stage. nih.govnih.gov
In the absence of stress, direct comparisons between thiamethoxam-treated and untreated soybeans revealed only minor differences in gene expression. nih.gov However, when analyzed across different vegetative stages, the seed treatment induced significant transcriptional changes that were not seen in untreated plants. nih.gov Genes associated with photosynthesis, metabolism (carbohydrate and lipid), and cell wall development were uniquely upregulated between growth stages in treated plants. nih.gov Conversely, several genes related to phytohormone and oxidative stress responses were downregulated. nih.gov
Under specific stress conditions, the effects on gene expression become more pronounced. A study on maize subjected to light stress from neighboring weeds found that thiamethoxam treatment enhanced the expression of stress-response genes. nih.govcdnsciencepub.com This included the upregulation of genes in the jasmonic acid (JA) pathway, which is a key signaling route for biotic stress responses. nih.govcdnsciencepub.com In drought-stressed soybeans, thiamethoxam was found to interact with the stress by either enhancing or repressing the expression of specific genes associated with plant defense and stress response, including a thiamine biosynthetic enzyme and a gibberellin regulated protein. unl.edu These findings indicate that thiamethoxam can modulate the plant's genetic response to its environment, providing a molecular explanation for the observed "stress shield" effect. nih.govunl.edu
Table 2: Summary of Gene Expression Changes in Thiamethoxam-Treated Plants
| Plant | Condition | Gene Categories Affected | Outcome | Reference |
| Soybean | Across Vegetative Stages (No Stress) | Photosynthesis, Carbohydrate/Lipid Metabolism, Cell Wall Development | Upregulated | nih.gov |
| Soybean | Across Vegetative Stages (No Stress) | Phytohormone and Oxidative Stress Responses | Downregulated | nih.gov |
| Maize | Low R:FR Light Stress (from weeds) | Jasmonic Acid (JA) Pathway, General Stress Response | Upregulated | nih.govcdnsciencepub.com |
| Soybean | Drought Stress | Thiamine Biosynthetic Enzyme, Gibberellin Regulated Protein | Upregulated | unl.edu |
| Soybean | Drought Stress | Apetala 2, Lipoxygenase, SAM Dependent Carboxyl Methyltransferase | Downregulated | unl.edu |
Theoretical and Computational Approaches in Thiamethoxam Research
Quantum Chemical Calculations of Thiamethoxam (B1682794) Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of neonicotinoids like Thiamethoxam. These computational methods can elucidate reaction mechanisms, predict the stability of different conformations, and calculate various molecular properties. For instance, such calculations are used to study the molecule's susceptibility to nucleophilic or electrophilic attack, which is crucial for predicting its metabolic pathways and degradation mechanisms. While specific studies on "4-Chloro-thiamethoxam" are absent, research on Thiamethoxam has used these methods to analyze its structural features and molecular-interaction properties.
Molecular Dynamics Simulations of Thiamethoxam-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the interaction between insecticides and their biological targets. In the case of Thiamethoxam, MD simulations have been employed to study its binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. These simulations provide a dynamic view of how the molecule fits into the receptor's binding pocket, the key amino acid residues involved in the interaction, and the stability of the resulting complex. Such studies are fundamental to understanding the insecticide's mode of action and its selectivity towards insects over non-target organisms. For example, research has explored the binding mechanisms of Thiamethoxam and its metabolites with various proteins, revealing that interactions can be driven by hydrophobic forces, electrostatic interactions, and hydrogen bonding.
Predictive Modeling of Environmental Fate and Degradation Kinetics
Predictive models are essential for assessing the environmental impact of pesticides. These models use physical and chemical properties of a compound to estimate its behavior and persistence in different environmental compartments like soil and water. For Thiamethoxam, models predict its transport, distribution, and degradation rates. Key parameters include its water solubility, soil adsorption coefficient (Koc), and degradation half-life. Studies show that Thiamethoxam is relatively mobile in soil and can degrade into other compounds, such as clothianidin. Photodegradation is also a significant factor in its environmental fate, with models developed to predict its kinetics in both aqueous and soil environments under natural light.
Table 1: Environmental Fate Parameters of Thiamethoxam (2-chloro isomer)
| Property | Value | Implication |
|---|---|---|
| Water Solubility | 4100 mg/L | High potential for transport in water |
| log Kow | -0.13 | Low potential for bioaccumulation |
| Vapor Pressure | 4.95 x 10⁻¹¹ mm Hg | Low volatility |
| Aerobic Aquatic Metabolism Half-life | 2.3 - 5.0 weeks | Persistence in aquatic systems |
This data pertains to Thiamethoxam, not this compound.
Cheminformatics and Machine Learning for Thiamethoxam Research
Cheminformatics and machine learning have become integral to modern pesticide research. These approaches utilize computational algorithms to analyze large datasets of chemical information. For compounds like Thiamethoxam, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new, related compounds based on their chemical structure. Machine learning algorithms can also be used to predict toxicity, environmental fate, and metabolic pathways, thereby accelerating the discovery and development of new agrochemicals. While the direct application of these tools to "this compound" is not documented, the general framework is widely used in the agrochemical field to optimize pesticide design and assess potential risks.
Emerging Research Frontiers and Future Perspectives for Thiamethoxam
Development of Novel Remediation and Detoxification Strategies
The persistence of thiamethoxam (B1682794) in soil and water has prompted significant research into effective remediation and detoxification methods. Bioremediation, which utilizes microorganisms to break down contaminants, is a primary focus. Scientists have identified various bacterial and fungal strains capable of degrading neonicotinoids. These microbes employ enzymes that can cleave the chemical bonds in the thiamethoxam molecule, transforming it into less toxic metabolites.
Another promising avenue is phytoremediation, which uses plants to absorb and break down contaminants. Certain plant species have demonstrated the ability to take up thiamethoxam from the soil, metabolizing it within their tissues. Research is ongoing to identify and enhance the capabilities of these plants, potentially for use as cover crops in contaminated fields.
Physicochemical approaches are also being explored. These include the use of advanced oxidation processes, which generate highly reactive molecules to destroy the insecticide, and the development of novel adsorbent materials that can capture thiamethoxam from water. For instance, composites involving iron nanoparticles have shown high efficiency in degrading thiamethoxam in aqueous solutions, acting as both oxidizing and reducing agents.
These remediation strategies are being investigated not just for their efficacy, but also for their cost-effectiveness and ecological safety, aiming for sustainable solutions to pesticide contamination.
Research on Synergistic and Antagonistic Effects with Other Agrochemicals
In real-world agricultural settings, thiamethoxam is rarely used in isolation. It is often part of a complex mixture of pesticides, including fungicides and other insecticides, applied to crops. This has spurred a critical area of research into the synergistic and antagonistic effects of these chemical combinations.
Synergism occurs when the combined toxic effect of two or more chemicals is greater than the sum of their individual effects. Studies have shown that certain fungicides, particularly those that inhibit ergosterol biosynthesis, can significantly increase the toxicity of thiamethoxam to non-target organisms like bees. The fungicide can inhibit the detoxification mechanisms of the insect, making it more susceptible to the insecticide. For example, a mixture of thiamethoxam and the fungicide tetraconazole has been shown to have a synergistic toxic effect on fish.
Conversely, antagonism is when the combined effect is less than the sum of the individual effects. Some pesticide combinations have demonstrated antagonistic or additive effects. Research in this area is complex, as the interactions can vary depending on the specific chemicals, their concentrations, the species exposed, and environmental conditions. Understanding these interactions is crucial for developing accurate environmental risk assessments and guiding farmers on safer tank mix combinations.
Table 1: Interaction of Thiamethoxam with Other Pesticides
| Interacting Pesticide | Type | Interaction Effect | Organism Studied |
|---|---|---|---|
| Tetraconazole | Fungicide | Synergistic | Honey Bees, Rare Minnow |
| Zeta-cypermethrin | Insecticide | Synergistic | Honey Bees |
| Cyfluthrin | Insecticide | Synergistic | Honey Bees |
| Permethrin | Insecticide | Synergistic | Honey Bees |
| Dimethoate | Insecticide | Antagonistic | Honey Bees |
| Esfenvalerate | Insecticide | Antagonistic | Honey Bees |
Exploration of Non-Insecticidal Applications for Thiamethoxam
An intriguing area of emerging research is the exploration of thiamethoxam's non-insecticidal properties, often referred to as "phytotonic" or "bio-activating" effects. Several studies have reported that, under certain conditions, thiamethoxam can enhance plant growth and vigor, independent of its pest-control function.
This phenomenon is thought to be linked to the compound's influence on plant physiology. Research suggests that thiamethoxam may modulate the expression of genes related to stress responses, potentially improving a plant's tolerance to abiotic stressors like drought. For instance, studies on potatoes have indicated that thiamethoxam application can improve drought resistance and increase yield.
While the precise mechanisms are still under investigation, these findings open up the possibility of using thiamethoxam not just for pest management, but also as a tool to enhance crop resilience and productivity. However, researchers also caution that these potential benefits must be carefully weighed against the known ecological risks of neonicotinoids.
Advanced Analytical Techniques for Comprehensive Metabolite and Residue Profiling
The ability to accurately detect and quantify thiamethoxam and its breakdown products (metabolites) in various environmental and biological samples is fundamental to understanding its fate and impact. Research in this area is focused on developing more sensitive, rapid, and comprehensive analytical methods.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently the most effective and widely used techniques for this purpose. These methods allow for the precise identification and quantification of thiamethoxam and its major metabolite, clothianidin, in samples ranging from soil and water to plant tissues and spinach.
The development of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods has streamlined the sample preparation process, making analysis faster and more efficient. The limit of quantitation (LOQ) for these advanced methods is often in the range of 0.01 mg/kg, enabling the detection of very low residue levels.
Future research is aimed at creating even faster and more portable detection systems for on-site field analysis, which would allow for real-time monitoring of pesticide residues in crops and the environment.
Table 2: Common Analytical Methods for Thiamethoxam
| Technique | Abbreviation | Common Use | Key Advantage |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of residues | Accuracy and reliability |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive detection of parent compound and metabolites | High specificity and low detection limits |
| QuEChERS Method | - | Sample extraction and clean-up | Efficiency and speed |
Interdisciplinary Research Integrating Omics Technologies with Thiamethoxam Studies
The integration of "omics" technologies—such as proteomics and metabolomics—is revolutionizing toxicology and environmental science. These approaches allow for a broad, system-level analysis of the molecular changes that occur within an organism upon exposure to a chemical like thiamethoxam.
Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression in an organism exposed to thiamethoxam. This can provide insights into the specific biological pathways that are affected, such as those involved in detoxification, stress response, or neurological function.
Metabolomics, the study of the complete set of small-molecule metabolites within a cell or organism, can reveal how thiamethoxam alters metabolic processes. By analyzing the metabolic fingerprint of an exposed organism, scientists can identify biomarkers of exposure and gain a deeper understanding of the mechanisms of toxicity.
By combining these omics approaches with traditional toxicological studies, researchers can build a more complete and nuanced picture of thiamethoxam's effects on both target and non-target organisms. This interdisciplinary approach is essential for predicting potential risks and developing a more holistic understanding of how this insecticide interacts with the biological world.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
